molecular formula C23H19N3O3S B2458331 N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 422534-08-5

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2458331
CAS No.: 422534-08-5
M. Wt: 417.48
InChI Key: MWRYCMRPYXLKCR-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-13-6-5-8-19(14(13)2)26-21(17-11-30-12-18(17)25-26)24-22(27)16-10-15-7-3-4-9-20(15)29-23(16)28/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRYCMRPYXLKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chromene and carboxamide functionalities. Common reagents used in these steps include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.

    Medicine: If found to be biologically active, this compound could be developed into a pharmaceutical agent for treating various diseases.

    Industry: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating their activity, or interacting with nucleic acids to influence gene expression. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to the specific arrangement of its functional groups and the combination of aromatic and heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core linked to a chromene moiety through a carboxamide functional group. The presence of the dimethylphenyl substituent enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in key metabolic pathways. For example, it has been shown to inhibit protein tyrosine phosphatases (PTPs), which play a critical role in cell signaling and proliferation .
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells. This activity can be attributed to the presence of electron-rich aromatic systems that can scavenge free radicals.
  • Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary of key findings:

Activity Assay Type IC50 Value Reference
Protein Tyrosine Phosphatase InhibitionEnzyme Inhibition Assay25 µM
Antioxidant ActivityDPPH Radical Scavenging Test30 µM
Anti-inflammatory ActivityCytokine Release AssaySignificant reduction

Case Studies

  • Anticancer Potential : A study conducted on multicellular spheroids demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research exploring neuroprotective properties indicated that this compound could reduce neuronal cell death in models of oxidative stress-induced injury. This suggests potential applications in neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by coupling with 2-oxo-chromene-3-carboxamide. Critical conditions include temperature control (e.g., reflux for cyclization, room temperature for coupling), use of Lewis acid catalysts (e.g., ZnCl₂), and purification via column chromatography or recrystallization. Yield optimization requires precise stoichiometry (1.2:1 molar ratio of chromene derivative to pyrazole intermediate) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) confirms structural integrity, High-Performance Liquid Chromatography (HPLC) assesses purity (>98% for biological assays), and Mass Spectrometry (MS) verifies molecular weight. X-ray crystallography resolves stereochemical ambiguities, while FT-IR identifies functional groups like the chromene carbonyl .

Q. How does the 2,3-dimethylphenyl substituent affect stability under varying pH conditions?

The dimethyl groups provide steric hindrance, enhancing stability in acidic conditions (pH 2–6). However, this substituent reduces aqueous solubility, necessitating formulation studies with co-solvents (e.g., DMSO) for in vitro assays .

Q. What are the documented biological targets for structurally similar thieno[3,4-c]pyrazole derivatives?

Targets include tyrosine kinases (e.g., EGFR), cyclooxygenase (COX-2), and voltage-gated ion channels. Activity is modulated by substituent electronegativity; for example, halogenated analogs show stronger kinase inhibition .

Q. What is the molecular formula, and how does the chromene moiety influence physicochemical properties?

Based on analogs (e.g., C₂₁H₂₀N₄O₃S in ), the chromene group enhances π-conjugation, increasing UV-Vis absorption at ~320 nm. The exact formula requires elemental analysis, but computational tools (e.g., ChemDraw) can derive it from the structure .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities across studies?

Discrepancies often stem from structural variations (e.g., 4-nitrophenyl vs. 2,3-dimethylphenyl substituents) and assay conditions (cell line specificity, incubation times). Mitigation strategies include standardized bioassays (e.g., consistent ATP concentrations in kinase assays) and systematic Structure-Activity Relationship (SAR) studies .

Q. What strategies optimize the reaction yield of the chromene-carboxamide coupling step?

Yield optimization involves solvent polarity adjustments (DMF > THF), coupling agents (EDCI/HOBt), and microwave-assisted synthesis to reduce reaction time. Kinetic monitoring via TLC ensures intermediate stability .

Q. What experimental approaches elucidate binding interactions with enzyme targets?

Co-crystallization with target enzymes (e.g., COX-2) provides structural insights, while Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐₙ, kₒff). Molecular dynamics simulations predict binding free energies (ΔG) and hotspot residues .

Q. How to design a SAR study to maximize selectivity for a specific enzyme isoform?

Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at position 3) and test against isoform panels. Use computational docking (AutoDock Vina) to prioritize candidates, followed by enzymatic assays (IC₅₀ determination) and selectivity indices (e.g., COX-2/COX-1 ratio) .

Q. What in silico methods predict the ADMET profile prior to in vivo studies?

Quantitative Structure-Activity Relationship (QSAR) models predict toxicity (e.g., hepatotoxicity), SwissADME estimates absorption (Caco-2 permeability), and molecular dynamics assess blood-brain barrier penetration. MetaSite predicts metabolic hotspots for cytochrome P450 enzymes .

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